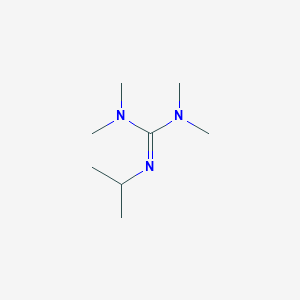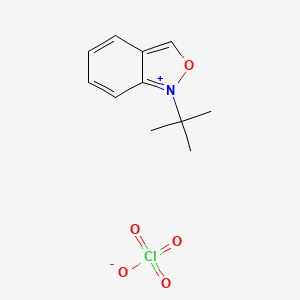
1,3-Benzenedicarbonyl dichloride, 5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1,3-Benzenedicarbonyl dichloride, 5-methoxy- can be synthesized through various synthetic routes. One common method involves the reaction of 5-methoxyisophthalic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows: [ \text{C9H8O5} + 2 \text{SOCl2} \rightarrow \text{C9H6Cl2O3} + 2 \text{HCl} + \text{SO2} ]
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1,3-Benzenedicarbonyl dichloride, 5-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the acyl chloride groups can hydrolyze to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols under specific conditions.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and reducing agents such as lithium aluminum hydride (LiAlH4) . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarbonyl dichloride, 5-methoxy- has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates.
Material Science: It is employed in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Benzenedicarbonyl dichloride, 5-methoxy- involves its reactivity with nucleophiles due to the presence of acyl chloride groups . These groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of amides, esters, or other derivatives . The methoxy group may also influence the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzenedicarbonyl dichloride, 5-methoxy- can be compared with other similar compounds such as:
1,3-Benzenedicarbonyl dichloride: Lacks the methoxy group, which may affect its reactivity and applications.
1,3-Benzenedicarbonyl dichloride, 5-chloro-: Contains a chloro group instead of a methoxy group, leading to different chemical properties and reactivity.
1,3-Benzenedicarbonyl dichloride, 5-hydroxy-: Contains a hydroxy group, which can significantly alter its reactivity and applications.
The presence of the methoxy group in 1,3-Benzenedicarbonyl dichloride, 5-methoxy- makes it unique and may provide specific advantages in certain applications .
Eigenschaften
CAS-Nummer |
35227-77-1 |
|---|---|
Molekularformel |
C9H6Cl2O3 |
Molekulargewicht |
233.04 g/mol |
IUPAC-Name |
5-methoxybenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-7-3-5(8(10)12)2-6(4-7)9(11)13/h2-4H,1H3 |
InChI-Schlüssel |
CGXXBHCRXCEKCP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)



![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)









